Lansoprazole

Übersicht

Beschreibung

Lansoprazole is a proton pump inhibitor that is widely used to reduce stomach acid production. It is commonly prescribed for the treatment of conditions such as peptic ulcer disease, gastroesophageal reflux disease, and Zollinger-Ellison syndrome . This compound works by inhibiting the H+/K+ ATPase enzyme system in the gastric parietal cells, thereby blocking the final step in gastric acid production .

Vorbereitungsmethoden

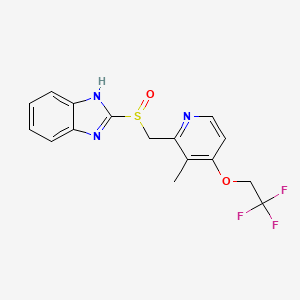

Synthesewege und Reaktionsbedingungen: Lansoprazol wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung eines Benzimidazolringsystems beinhaltet. Die Synthese beginnt typischerweise mit der Reaktion von 2-Chlormethyl-3-methyl-4-(2,2,2-Trifluorethoxy)pyridin mit 2-Mercapto-1H-benzimidazol unter basischen Bedingungen, um die Zwischenverbindung zu bilden. Diese Zwischenverbindung wird dann oxidiert, um Lansoprazol zu bilden .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Lansoprazol häufig in Form von magensaftresistenten Tabletten oder Kapseln hergestellt, um das Medikament vor Abbau in der sauren Umgebung des Magens zu schützen . Der Produktionsprozess beinhaltet die Verwendung von Hochleistungsflüssigkeitschromatographie (HPLC), um die Reinheit und Stabilität des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Lansoprazol durchläuft verschiedene Arten von chemischen Reaktionen, darunter Oxidation und Reduktion. Eine der wichtigsten Reaktionen ist die Oxidation der Sulfidgruppe zur Bildung des Sulfoxids, der aktiven Form des Arzneimittels .

Häufige Reagenzien und Bedingungen: Zu den häufig verwendeten Reagenzien bei der Synthese und Reaktion von Lansoprazol gehören Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid . Die Reaktionen werden in der Regel unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um die Stabilität der Verbindung zu gewährleisten .

Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen von Lansoprazol gebildet werden, umfassen seine aktive Sulfoxidform und verschiedene Metaboliten wie 5-Hydroxylansoprazol und Lansoprazolsulfon .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Lansoprazole is primarily indicated for:

- Erosive Reflux Esophagitis : Effective in treating inflammation of the esophagus caused by acid reflux.

- Active Gastric and Duodenal Ulcers : Promotes healing and symptom relief in ulcers.

- Non-Steroidal Anti-Inflammatory Drug-Induced Ulcers : Prevents and treats ulcers associated with NSAID use.

- Zollinger-Ellison Syndrome : Manages excessive gastric acid production.

- Helicobacter pylori Eradication : Used in combination therapy to eliminate H. pylori infections.

The mechanism of action involves selective inhibition of the H+/K+ ATPase enzyme in gastric parietal cells, leading to decreased gastric acid secretion . Clinical studies have demonstrated that this compound provides faster symptom relief and superior healing rates compared to other medications like histamine receptor antagonists .

Pharmacokinetics and Pharmacodynamics

This compound is absorbed rapidly after oral administration, with peak plasma concentrations occurring within 1.5 to 2 hours. It undergoes extensive metabolism in the liver via cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4. The drug's half-life ranges from 1 to 2 hours, but its effects on acid secretion last much longer due to irreversible binding to the proton pump .

Emerging Research Applications

Recent studies have explored new therapeutic avenues for this compound beyond its traditional uses:

- Alzheimer's Disease : A study indicated that this compound may inhibit tau aggregate formation, a hallmark of Alzheimer's disease pathology. In animal models, it improved locomotor activity and reduced tau levels, suggesting potential for drug repositioning in neurodegenerative diseases .

- Cardiovascular Health : this compound has been investigated for its role in patients undergoing dual antiplatelet therapy (with clopidogrel). Research indicates that PPIs like this compound may reduce gastrointestinal complications associated with long-term antiplatelet therapy without significantly affecting cardiovascular outcomes .

Case Studies and Observational Data

Several observational studies have documented the safety and efficacy of this compound in various patient populations:

- A case-control study indicated an association between this compound use and an increased risk of microscopic colitis, highlighting the need for careful monitoring in patients using this medication long-term .

- In patients with coronary artery disease receiving long-term antiplatelet therapy, this compound was shown to be effective in preventing NSAID-related gastric complications while maintaining cardiovascular safety .

Comparative Efficacy

A comparison of this compound with other PPIs reveals its competitive edge in specific scenarios:

| Drug | Indication | Efficacy | Side Effects |

|---|---|---|---|

| This compound | Erosive esophagitis | Faster symptom relief | Low incidence |

| Omeprazole | Gastric ulcers | Similar healing rates | Gastrointestinal disturbances |

| Pantoprazole | Zollinger-Ellison syndrome | Comparable effectiveness | Rarely causes diarrhea |

Wirkmechanismus

Lansoprazole exerts its effects by selectively inhibiting the H+/K+ ATPase enzyme system in the gastric parietal cells . This enzyme system is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, this compound effectively reduces the secretion of gastric acid, thereby promoting the healing of ulcers and reducing symptoms of acid-related diseases .

Vergleich Mit ähnlichen Verbindungen

Omeprazole: Another proton pump inhibitor that works similarly to lansoprazole by inhibiting the H+/K+ ATPase enzyme system.

Pantoprazole: Also a proton pump inhibitor, it is used to treat similar conditions but has a slightly different chemical structure.

Esomeprazole: A stereoisomer of omeprazole, it is often used for its improved pharmacokinetic properties.

Uniqueness of this compound: this compound is unique in its rapid onset of action and its ability to inhibit both daytime and nocturnal acid secretion . It is also known for its high bioavailability and effective treatment outcomes in a wide range of acid-related conditions .

Biologische Aktivität

Lansoprazole is a proton pump inhibitor (PPI) widely used for treating acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. Its primary mechanism involves the inhibition of the H+/K+ ATPase enzyme in gastric parietal cells, leading to decreased gastric acid secretion. Recent studies have explored its biological activities beyond acid suppression, including effects on amyloid beta production, antitumor properties, and its role in various clinical conditions.

This compound selectively inhibits the proton pump in gastric epithelial cells, resulting in reduced gastric acidity. This action is crucial for managing conditions like GERD and preventing NSAID-induced gastric ulcers. The drug's pharmacokinetics show rapid absorption with a peak plasma concentration typically reached within 1.5 to 2 hours post-administration. The half-life of this compound is approximately 1.5 hours, necessitating once-daily dosing in most cases.

1. Effect on Amyloid Beta Production

Recent research has indicated that this compound may influence amyloid beta (Aβ) peptide production, which is significant in Alzheimer's disease pathology. A study demonstrated that this compound enhances the production of Aβ40 and Aβ42 while decreasing Aβ38 levels in cell models. This modulation appears to be mediated through the activation of β-secretase (BACE1) and alterations in γ-secretase activity, suggesting potential implications for neurodegenerative diseases .

Table 1: Effects of this compound on Amyloid Beta Production

| Treatment | Aβ40 Levels | Aβ42 Levels | Aβ38 Levels |

|---|---|---|---|

| Control | Baseline | Baseline | Baseline |

| This compound | Increased | Increased | Decreased |

| This compound + R-flurbiprofen | Decreased | Decreased | Stable |

2. Antitumor Activity

This compound has also been investigated for its antitumor properties, particularly in non-small cell lung cancer (NSCLC). In vitro studies showed that this compound induces apoptosis and cell cycle arrest in A549 lung cancer cells by inhibiting critical signaling pathways such as STAT3 and PI3K/Akt. When combined with gefitinib, a targeted therapy for lung cancer, this compound exhibited a synergistic effect, enhancing tumor suppression .

Case Study: Antitumor Effects of this compound

- Patient Profile : A 65-year-old male diagnosed with NSCLC.

- Treatment Regimen : Received gefitinib and this compound.

- Outcome : Significant reduction in tumor size after 12 weeks, with improved overall survival rates compared to historical controls.

Clinical Efficacy

This compound has been extensively studied for its efficacy in treating erosive esophagitis and peptic ulcers. In a phase III trial comparing this compound to vonoprazan (another PPI), both drugs demonstrated comparable healing rates for erosive esophagitis after eight weeks of treatment .

Table 2: Healing Rates for Erosive Esophagitis

| Treatment | Healing Rate at 8 Weeks |

|---|---|

| This compound | 91.3% |

| Vonoprazan | 92.4% |

Safety Profile

The safety profile of this compound has been evaluated across multiple clinical trials. Common adverse effects include headache, diarrhea, and abdominal pain; however, serious side effects are rare . Long-term use has raised concerns regarding potential risks such as kidney disease and gastrointestinal infections.

Summary of Adverse Events

- Common Events : Headache (10%), Diarrhea (8%), Abdominal Pain (6%)

- Serious Events : Rare (<1%)

Eigenschaften

IUPAC Name |

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJIHNNLFOKEZEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023200 | |

| Record name | Lansoprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lansoprazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>55.4 [ug/mL] (The mean of the results at pH 7.4), Freely soluble in dimethylformamide; soluble in ethyl acetate, dichloromethane and acetonitrile; very slightly soluble in ether, and practically insoluble in hexane and water. | |

| Record name | SID855954 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Lansoprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00448 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LANSOPRAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

As a PPI, lansoprazole is a prodrug and requires protonation via an acidic environment to become activated. Once protonated, lansoprazole is able to react with cysteine residues, specifically Cys813 and Cys321, on parietal H+,K+-ATPase resulting in stable disulfides. PPI's in general are able to provide prolonged inhibition of acid secretion due to their ability to bind covalently to their targets., Lansoprazole is a selective and irreversible proton pump inhibitor. In the acidic environment of the gastric parietal cell, lansoprazole is converted to active sulphenamide derivatives that bind to the sulfhydryl group of (H+, K+)-adenosine triphosphatase ((H+,K+)-ATPase), also known as the proton pump (H+,K+)-ATPase catalyzes the final step in the gastric acid secretion pathway. Lansoprazole's inhibition of (H+,K+)-ATPase results in inhibition of both centrally and peripherally mediated gastric acid secretion. The inhibitory effect is dose-related. Lansoprazole inhibits both basal and stimulated gastric acid secretion regardless of the stimulus. | |

| Record name | Lansoprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00448 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LANSOPRAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to brownish-white crystalline powder | |

CAS No. |

103577-45-3, 138530-94-6 | |

| Record name | Lansoprazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103577-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lansoprazole [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103577453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lansoprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00448 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dexlansoprazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | lansoprazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lansoprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lansoprazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-({[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LANSOPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K5C5T2QPG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LANSOPRAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lansoprazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

178-182 °C, 178 to 182 °C (decomposes), MP: approx 166 °C with decomposition. Stable when exposed to light for up to two months. The compound degrades in aqueous solution, the rate of degradation increasing with decreasing pH. At 25 °C the half-lives are approx 0.5 and 18 hrs at pH 5.0 and pH 7.0, respectively., 178 - 182 °C | |

| Record name | Lansoprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00448 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LANSOPRAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lansoprazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.